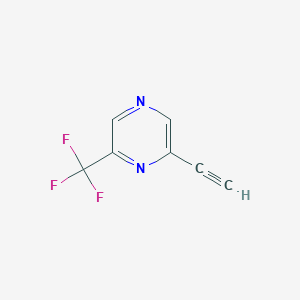

2-Ethynyl-6-(trifluoromethyl)pyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Organic and Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in drug discovery and development. nih.govmdpi.com Its presence is noted in numerous clinically approved drugs, where it contributes to a wide range of biological activities, including anticancer, anti-tubercular, diuretic, and anti-diabetic effects. nih.goveurekaselect.com Pyrazine-containing compounds are integral to several essential medicines, such as pyrazinamide (B1679903) for tuberculosis and bortezomib (B1684674) for cancer treatment. mdpi.com

The utility of the pyrazine scaffold stems from its unique electronic properties and its ability to engage in various intermolecular interactions, including hydrogen bonding. nih.gov The nitrogen atoms in the ring can act as hydrogen bond acceptors, influencing how a molecule binds to biological targets. mdpi.com Furthermore, the pyrazine ring is a versatile platform for chemical modification, allowing for the introduction of diverse substituents to modulate a compound's pharmacological and pharmacokinetic profiles. nih.govtandfonline.com This synthetic tractability makes pyrazines a hot topic in pharmaceutical chemistry research. mdpi.com

Role of Ethynyl (B1212043) Moieties in Synthetic Methodologies and Functional Material Design

The ethynyl group (–C≡CH), the functional group of terminal alkynes, is a highly versatile and reactive moiety in organic synthesis. nih.govmdpi.com Its linear geometry and electron-rich π-system are key to its utility. mdpi.comacs.orgsci-hub.se In synthetic chemistry, the terminal alkyne is a crucial building block for constructing more complex molecular architectures through a variety of well-established reactions. nih.gov These include Sonogashira coupling, "click" chemistry (azide-alkyne cycloaddition), and Favorskii reactions, which provide efficient pathways to create new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Beyond its role as a synthetic intermediate, the ethynyl group is frequently incorporated into final target molecules to serve specific functions. acs.org It can act as a rigid spacer to precisely control the orientation of different parts of a molecule. sci-hub.se In medicinal chemistry, the ethynyl group is recognized as a privileged structural feature for targeting a wide range of proteins and can serve as a bioisostere for other chemical groups like cyano or phenyl groups, and even halogen atoms like iodine. acs.orgsci-hub.se

Impact of Trifluoromethyl Groups on Molecular Properties and Biological Activity Profiles

The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (–CF3) group, is a widely used strategy in modern drug design. mdpi.comnih.gov The trifluoromethyl group imparts profound changes to the physicochemical properties of a molecule. wikipedia.orgnih.gov It is strongly electron-withdrawing and highly lipophilic, characteristics that can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.comnih.gov

The C-F bond is exceptionally strong, making the –CF3 group resistant to metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate. mdpi.com This high metabolic stability is a key reason for its frequent use as a bioisostere to replace a metabolically vulnerable methyl group. wikipedia.org Notable drugs containing trifluoromethyl groups include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org The introduction of a trifluoromethyl group can also increase the antimicrobial activity of heterocyclic compounds. nih.gov

Contextualizing 2-Ethynyl-6-(trifluoromethyl)pyrazine within Pyrazine Chemistry and Fluorinated Heterocycles

The compound this compound is a prime example of a molecule designed through the strategic combination of the functional groups discussed above. It integrates the biologically relevant pyrazine scaffold with the synthetically versatile ethynyl moiety and the property-modulating trifluoromethyl group.

This specific substitution pattern—an ethynyl group at position 2 and a trifluoromethyl group at position 6—positions it within the class of highly functionalized, fluorinated heterocyclic compounds. The synthesis of such a molecule would likely involve precursor compounds like 2-chloro-6-(trifluoromethyl)pyrazine, which can undergo nucleophilic substitution or cross-coupling reactions. chemsynthesis.comrsc.orgchemicalbook.com For instance, a Sonogashira coupling reaction between a halogenated pyrazine and a protected acetylene (B1199291) is a standard method for introducing an ethynyl group onto such a heterocyclic core. nih.gov

The combination of the electron-withdrawing trifluoromethyl group and the pyrazine ring creates an electron-deficient aromatic system, influencing the reactivity of the molecule and its potential interactions with biological targets. The ethynyl group provides a reactive handle for further chemical transformations or can itself contribute to the molecule's biological activity profile. Research into related fluorinated pyrazine derivatives has shown that the introduction of fluoroalkyl groups can significantly improve potency in areas such as antimalarial drug discovery. nih.gov Therefore, this compound represents a promising scaffold for exploration in medicinal chemistry and materials science, embodying the principles of modern molecular design.

Data Tables

Table 1: Properties of Constituent Functional Groups

| Functional Group | Key Characteristics | Impact on Molecular Properties |

| Pyrazine Ring | 1,4-diazine aromatic heterocycle | Provides a scaffold for biological activity; acts as a hydrogen bond acceptor; synthetically versatile. nih.govmdpi.comtandfonline.com |

| Ethynyl Moiety | Terminal alkyne (–C≡CH) with linear geometry | Acts as a rigid linker; serves as a versatile synthetic handle (e.g., Sonogashira, click reactions); can function as a bioisostere. nih.govsci-hub.se |

| Trifluoromethyl Group | –CF3 group; highly electronegative and lipophilic | Increases metabolic stability, membrane permeability, and binding affinity; electron-withdrawing. mdpi.comwikipedia.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1211529-10-0 |

|---|---|

Molecular Formula |

C7H3F3N2 |

Molecular Weight |

172.11 g/mol |

IUPAC Name |

2-ethynyl-6-(trifluoromethyl)pyrazine |

InChI |

InChI=1S/C7H3F3N2/c1-2-5-3-11-4-6(12-5)7(8,9)10/h1,3-4H |

InChI Key |

DGOGHXRDFYBBJT-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=CC(=N1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 6 Trifluoromethyl Pyrazine and Analogues

Strategies for Incorporating the Ethynyl (B1212043) Functionality into Pyrazine (B50134) Systems

Sonogashira Coupling Reactions and Related Approaches

Electrophilic Cyclization Strategies Involving Ethynyl Pyrazines

Electrophilic cyclization of ethynyl pyrazines represents a powerful strategy for the construction of fused heterocyclic systems. This process is initiated by the attack of an electrophile on the electron-rich alkyne triple bond, which then triggers an intramolecular cyclization by a nucleophilic portion of the pyrazine ring or a tethered functional group. While specific examples for 2-ethynyl-6-(trifluoromethyl)pyrazine are not extensively detailed in the literature, the principles can be extrapolated from related systems.

The general mechanism involves the activation of the alkyne by an electrophile (E+), such as an iodonium (B1229267) or bromonium ion, to form a reactive intermediate. This intermediate is then attacked by a nucleophile within the molecule to form a new ring. The regioselectivity of the cyclization (i.e., which atom of the alkyne is attacked) is influenced by electronic and steric factors of the substituents on the pyrazine ring and the alkyne. For instance, in related N-alkyne-substituted pyrrole (B145914) esters, the electrophilic attack of iodine on the alkyne leads to the formation of a complex, with the subsequent nucleophilic attack by an ester oxygen atom dictating the cyclization pathway. cmu.edubeilstein-journals.org

Common electrophiles employed in these reactions include iodine (I₂), iodine monochloride (ICl), N-bromosuccinimide (NBS), and phenylselenyl chloride (PhSeCl). The choice of electrophile can influence the reaction's outcome and the nature of the resulting fused ring system.

Methodologies for Introducing the Trifluoromethyl Moiety

The introduction of a trifluoromethyl (-CF₃) group onto a pyrazine ring is a critical step in the synthesis of the target compound and its analogues. This moiety significantly influences the electronic properties and metabolic stability of the molecule.

Direct Trifluoromethylation of Pyrazine Precursors

Direct C-H trifluoromethylation of pyrazine rings is a desirable but challenging transformation due to the electron-deficient nature of the pyrazine nucleus. nih.gov While methods for the direct trifluoromethylation of other heterocycles like pyridines have been developed, specific protocols for pyrazines are less common. nih.gov These reactions often involve radical, electrophilic, or nucleophilic trifluoromethylating reagents. Reagents such as trifluoroacetic acid can be used in the presence of a silver catalyst to trifluoromethylate N-methylpyridinium salts, suggesting a potential avenue for pyrazine functionalization through the formation of pyrazinium intermediates.

Fluorination of Halogenated Pyrazine Derivatives

A more established method for introducing fluorine-containing groups involves the halogen exchange fluorination of pre-functionalized pyrazine rings. For instance, a trichloromethyl group can be converted to a trifluoromethyl group using fluorinating agents. This approach is exemplified in the synthesis of related trifluoromethoxypyrazines, where a 2-chloro-5-(trichloromethoxy)pyrazine is treated with antimony trifluoride (SbF₃) and antimony pentachloride (SbCl₅) to achieve the chlorine/fluorine exchange. nih.gov A similar strategy could be envisioned for the synthesis of trifluoromethylpyrazines, starting from a corresponding trichloromethylpyrazine precursor.

Utility of Trifluoromethoxypyrazines as Precursors or Analogues

Trifluoromethoxypyrazines serve as important precursors and structural analogues to trifluoromethylpyrazines. The synthesis of 2-chloro-5-trifluoromethoxypyrazine has been achieved through a multi-step sequence involving chlorination and subsequent fluorination. nih.gov This halogenated intermediate can then undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce an ethynyl group. nih.gov This highlights a viable synthetic route towards ethynyl-substituted pyrazines bearing a trifluoromethoxy group, which shares similar electronic properties with the trifluoromethyl group.

Convergent and Linear Synthesis Approaches for this compound

A likely synthetic pathway to this compound would proceed via a Sonogashira coupling of a pre-functionalized pyrazine. The key intermediate, 2-bromo-6-(trifluoromethyl)pyrazine, is a known compound. uni.lusigmaaldrich.com This intermediate can be coupled with a protected acetylene (B1199291), such as trimethylsilylacetylene, followed by deprotection to yield the final product.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-bromo-6-(trifluoromethyl)pyrazine, Trimethylsilylacetylene | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, base (e.g., Et₃N), solvent (e.g., THF) | 2-((Trimethylsilyl)ethynyl)-6-(trifluoromethyl)pyrazine |

| 2 | 2-((Trimethylsilyl)ethynyl)-6-(trifluoromethyl)pyrazine | Base (e.g., K₂CO₃), solvent (e.g., MeOH) | This compound |

Purification and Isolation Techniques for Ethynyl-Trifluoromethylated Pyrazines

The purification and isolation of ethynyl-trifluoromethylated pyrazines require techniques that can effectively separate the target compound from starting materials, reagents, and byproducts. Given the likely volatile nature of smaller pyrazine derivatives, a combination of extraction and chromatographic methods is typically employed. researchgate.net

Liquid-liquid extraction (LLE) is a common first step to separate the crude product from the reaction mixture. Solvents like hexane, methyl-t-butyl ether (MTBE), or ethyl acetate (B1210297) can be used to extract the pyrazine derivative from an aqueous phase. nih.gov The choice of solvent is crucial, as more polar solvents might also extract impurities like imidazoles. nih.gov

Column chromatography is a widely used technique for the purification of pyrazine derivatives. Normal-phase flash chromatography using silica (B1680970) gel as the stationary phase is effective. nih.gov A gradient of non-polar and polar solvents, such as a hexane/ethyl acetate mixture, is commonly used to elute the compounds from the column. nih.gov The polarity of the eluent is gradually increased to separate compounds with different affinities for the silica gel. For challenging separations of closely related pyrazines, high-performance silica with a larger surface area can provide better resolution.

Distillation can be a suitable method for the final purification of volatile pyrazine compounds. researchgate.net Simple or vacuum distillation can be employed to separate the target compound based on its boiling point, effectively removing less volatile impurities. nih.gov

For the isolation of highly volatile pyrazines, techniques such as solid-phase microextraction (SPME) can be utilized, particularly for analytical purposes, to extract volatile compounds from the headspace of a sample. scispace.com

| Technique | Principle | Application for Ethynyl-Trifluoromethylated Pyrazines |

| Liquid-Liquid Extraction | Partitioning of a solute between two immiscible liquid phases. | Initial workup to separate the product from the reaction mixture. |

| Flash Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Purification of the crude product from starting materials and byproducts. |

| Distillation | Separation of liquids based on differences in their boiling points. | Final purification of the volatile target compound. |

Chemical Reactivity and Derivatization of 2 Ethynyl 6 Trifluoromethyl Pyrazine

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne functionality in 2-Ethynyl-6-(trifluoromethyl)pyrazine is a key site for a range of addition and coupling reactions, enabling the construction of more complex molecular architectures.

Click Chemistry Applications

The terminal ethynyl group of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds rapidly under mild conditions, often in aqueous solvents, and is characterized by high yields and the absence of significant byproducts. nih.govmdpi.com The resulting triazole ring is chemically stable, making this a robust method for linking the pyrazine (B50134) core to other molecules. nih.gov

The CuAAC reaction is catalyzed by a cuprous ion, which reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with an azide in a stepwise manner to yield the triazole product. acs.org The versatility of this reaction allows for the introduction of a wide array of functional groups onto the pyrazine scaffold, making it a valuable tool in drug discovery and materials science.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Organic Azide (R-N₃) | Copper(I) salt (e.g., CuI, CuSO₄/sodium ascorbate) | 1-(6-(Trifluoromethyl)pyrazin-2-yl)-4-R-1H-1,2,3-triazole |

Catalytic Hydrogenation and Hydration Reactions

The ethynyl group can be selectively reduced through catalytic hydrogenation. Depending on the catalyst and reaction conditions, the alkyne can be converted to either an alkene or a fully saturated alkane. For instance, partial hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, would yield 2-vinyl-6-(trifluoromethyl)pyrazine, while complete hydrogenation over a more active catalyst like palladium on carbon (Pd/C) would produce 2-ethyl-6-(trifluoromethyl)pyrazine.

Hydration of the ethynyl group, typically catalyzed by mercury salts in acidic media (Kucherov reaction), would lead to the formation of an enol intermediate that tautomerizes to the corresponding ketone. In the case of this compound, this reaction would yield 2-acetyl-6-(trifluoromethyl)pyrazine. A similar transformation has been reported for the closely related compound 2-ethynyl-5-(trifluoromethoxy)pyrazine, which undergoes hydration to form 2-acetyl-5-(trifluoromethoxy)pyrazine in high yield. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The ethynyl group of this compound can participate as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. rsc.orgbeilstein-journals.org The reactivity of the alkyne in these reactions is enhanced by the electron-withdrawing nature of the pyrazine ring.

Furthermore, the alkyne is a versatile substrate for 1,3-dipolar cycloaddition reactions, reacting with a variety of 1,3-dipoles to form five-membered heterocyclic rings. wikipedia.orgmdpi.com A prominent example is the Huisgen 1,3-dipolar cycloaddition with azides, which, as mentioned, is the basis for click chemistry. wikipedia.org Other 1,3-dipoles, such as nitrile oxides and nitrones, can also be employed to generate a diverse range of heterocyclic structures attached to the pyrazine core. beilstein-journals.org

Functional Group Interconversions of the Alkyne

The terminal alkyne can be readily converted into other functional groups. A particularly useful transformation is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction allows for the direct attachment of aryl or vinyl substituents to the ethynyl group, providing a powerful method for extending the π-system of the molecule. The synthesis of ethynylpyrazines is often achieved through the Sonogashira coupling of a halopyrazine with a protected alkyne, followed by deprotection. nih.gov

Reactivity of the Pyrazine Ring

The pyrazine ring in this compound is an electron-deficient aromatic system due to the presence of two nitrogen atoms and the strongly electron-withdrawing trifluoromethyl group. nih.gov This electronic nature dictates its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns on the Pyrazine Ring

Pyrazine and its derivatives are generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the deactivating effect of the nitrogen atoms. thieme-connect.de The presence of a powerful electron-withdrawing group like the trifluoromethyl group further deactivates the ring, making electrophilic substitution challenging. wikipedia.org Electron-withdrawing groups on aromatic rings are known to be deactivating and typically direct incoming electrophiles to the meta position. wikipedia.orglatech.edu

In the case of this compound, the pyrazine ring is significantly deactivated. Any potential electrophilic substitution would be expected to occur at the positions meta to the strongly deactivating trifluoromethyl group. However, the directing influence of the ethynyl group and the inherent reactivity of the pyrazine ring itself must also be considered. Detailed studies on the electrophilic substitution patterns of this specific compound are limited, but based on general principles, electrophilic attack is predicted to be difficult and would likely require harsh reaction conditions.

Nucleophilic Aromatic Substitution on Pyrazine Halides and Related Derivatives

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups such as halogens. The powerful electron-withdrawing nature of the trifluoromethyl group further enhances this reactivity.

While direct nucleophilic substitution on this compound is not the primary mode of reactivity due to the absence of a conventional leaving group at other positions, the synthesis of this compound often proceeds via a halogenated precursor, such as 2-chloro-6-(trifluoromethyl)pyrazine. The reactivity of such precursors is instructive. For instance, chloropyrazines readily undergo displacement reactions with various nucleophiles.

Studies on related chloropyrazines have demonstrated successful substitution with a range of nucleophiles including alkoxides, thiolates, and amines. For example, the reaction of 2,3-dichloropyrazine with sodium benzyl oxide in boiling benzene yields 2,3-dibenzyloxyprazine youtube.com. Similarly, reactions with sodium methoxide and sodium benzyl sulphide have been reported for various chloropyrazines youtube.com. The conditions for these reactions can be critical, as illustrated by the reaction of 2,3-dichloropyrazine with sodium benzyl oxide, which gives a different product in boiling xylene youtube.com.

The presence of the trifluoromethyl group is expected to activate the pyrazine ring towards nucleophilic attack, potentially allowing for milder reaction conditions compared to unsubstituted or less activated pyrazines.

Table 1: Examples of Nucleophilic Aromatic Substitution on Chloropyrazines

| Chloropyrazine Derivative | Nucleophile | Product | Reference |

| 2,3-Dichloropyrazine | Sodium benzyl oxide | 2,3-Dibenzyloxyprazine | youtube.com |

| Chloropyrazines | Sodium methoxide | Methoxypyrazines | youtube.com |

| Chloropyrazines | Sodium benzyl sulphide | Benzylthiopyrazines | youtube.com |

Cross-Coupling Reactions at Other Pyrazine Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrazine derivatives. For a molecule like this compound, the ethynyl group itself can participate in cross-coupling reactions, or alternatively, cross-coupling can be performed at other positions if a suitable leaving group (e.g., a halogen) is present.

The synthesis of this compound would typically involve a Sonogashira coupling of a terminal alkyne with a halopyrazine precursor, such as 2-chloro- or 2-bromo-6-(trifluoromethyl)pyrazine. The Sonogashira reaction is a well-established method for the formation of C(sp2)-C(sp) bonds and has been successfully applied to pyrazine chemistry rsc.org. For instance, chloropyrazine has been shown to be an excellent substrate for Sonogashira coupling with phenylacetylene rsc.org.

Once formed, the terminal alkyne in this compound can undergo further cross-coupling reactions. For example, it can participate in Glaser or Hay couplings to form diynes, or in Sonogashira-type reactions with other aryl or vinyl halides.

Furthermore, if other positions on the pyrazine ring are functionalized with a halide, a variety of cross-coupling reactions can be envisioned. Suzuki-Miyaura coupling, for instance, has been reported for activated bromopyrazines, allowing for the introduction of aryl and heteroaryl groups rsc.org. Similarly, Negishi and Stille couplings have also been utilized for the functionalization of pyrazines rsc.org. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the reactivity and regioselectivity of these cross-coupling reactions.

Table 2: Examples of Cross-Coupling Reactions on Pyrazine Derivatives

| Pyrazine Derivative | Coupling Partner | Reaction Type | Catalyst System | Product | Reference |

| Chloropyrazine | Phenylacetylene | Sonogashira | [Pd(allyl)Cl]₂/PPh₃ | 2-Phenylacetylenylpyrazine | rsc.org |

| 6-Bromopyrazines | Biphenyl boronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | 6-Arylpyrazines | rsc.org |

| Pyrazine triflate | Alkyl and arylzinc halides | Negishi | Nickel-based | 5-Alkyl/Arylpyrazines | rsc.org |

Transformations Involving the Trifluoromethyl Group

Stability and Chemical Resistance of the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is known for its high stability and chemical inertness, which is a key reason for its widespread use in medicinal chemistry and materials science. This stability is attributed to the high strength of the carbon-fluorine bond. On aromatic and heteroaromatic rings, the trifluoromethyl group is generally resistant to a wide range of reaction conditions, including acidic, basic, and oxidative environments.

Studies on trifluoromethyl-substituted heterocycles have shown that the CF₃ group typically remains intact during various synthetic transformations on other parts of the molecule. For example, in the context of pyrazines, the trifluoromethyl group is expected to be stable under the conditions commonly employed for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

However, under certain harsh conditions or with specific reagents, transformations of the trifluoromethyl group can occur. For instance, reactions of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with nucleophiles have been shown to transform the trifluoromethyl group into amide and amidine groups researchgate.net. While this is a fused pyrazine system, it highlights the potential for reactivity of the CF₃ group under specific circumstances.

Influence of the Trifluoromethyl Group on Pyrazine Reactivity

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I effect) on the pyrazine ring. This has a profound influence on the reactivity of the molecule. As mentioned earlier, the electron-withdrawing nature of the CF₃ group significantly activates the pyrazine ring towards nucleophilic attack, making SNAr reactions more facile at positions ortho and para to the trifluoromethyl group.

In the context of this compound, the CF₃ group at the 6-position will significantly lower the electron density of the pyrazine ring. This electronic effect can also influence the acidity of the ethynyl proton, making it more readily deprotonated for subsequent reactions.

Furthermore, the trifluoromethyl group can direct the regioselectivity of certain reactions. For example, in electrophilic aromatic substitution reactions (which are generally difficult on the electron-deficient pyrazine ring), the CF₃ group would be a meta-director. However, for nucleophilic additions or substitutions, it directs incoming nucleophiles to the ortho and para positions. In the case of this compound, the CF₃ group would activate the 3- and 5-positions towards nucleophilic attack, should a suitable leaving group be present at those positions.

Multi-Component Reactions and Combinatorial Approaches

Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the rapid assembly of complex molecules from three or more starting materials in a single pot. These reactions are highly valued in drug discovery and combinatorial chemistry for the efficient generation of compound libraries.

While specific multi-component reactions involving this compound have not been extensively reported, the functional groups present in this molecule suggest its potential as a building block in such reactions. The terminal alkyne can participate in various MCRs, such as A³-coupling (aldehyde-alkyne-amine) reactions, to generate propargylamines.

Furthermore, pyrazine derivatives, in general, have been utilized in MCRs. For example, pyrazine-based multi-target directed ligands have been synthesized using the Petasis reaction, which involves a secondary amine, a suitable aldehyde, and a substituted boronic acid mdpi.com. The Ugi four-component reaction is another versatile MCR that has been employed to create diverse molecular scaffolds, and pyrazine-containing starting materials could potentially be incorporated into such reaction schemes mdpi.com.

The combination of the rigid pyrazine scaffold with the reactive ethynyl group and the modulating trifluoromethyl group makes this compound an attractive candidate for the combinatorial synthesis of libraries of novel compounds with potential applications in various fields of chemical and biological research. The development of MCRs and combinatorial approaches utilizing this and similar pyrazine derivatives represents a promising area for future investigation.

Spectroscopic and Structural Elucidation Methodologies for 2 Ethynyl 6 Trifluoromethyl Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-Ethynyl-6-(trifluoromethyl)pyrazine is expected to be relatively simple, showing signals for the two aromatic protons on the pyrazine (B50134) ring and the acetylenic proton.

Pyrazine Protons: The two protons on the pyrazine ring are in different chemical environments due to the different substituents (-C≡CH and -CF₃) at positions 2 and 6. They are expected to appear as two distinct singlets or as an AX spin system (two doublets) if there is any observable coupling between them, which is typically small for pyrazine protons. Based on data for similar pyrazine derivatives, their chemical shifts would likely be in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

Acetylenic Proton: The terminal alkyne proton (-C≡CH ) is expected to appear as a sharp singlet in the range of δ 3.0-3.5 ppm. This chemical shift is characteristic of acetylenic protons and is influenced by the electronic effects of the pyrazine ring.

A hypothetical ¹H NMR data table is presented below for illustrative purposes:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.7 | s | H-3 or H-5 (Pyrazine) |

| ~8.6 | s | H-5 or H-3 (Pyrazine) |

| ~3.4 | s | ≡C-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the presence of the trifluoromethyl group, some of the carbon signals are expected to show coupling with the fluorine atoms (J-coupling), resulting in quartets.

Pyrazine Carbons: The four carbons of the pyrazine ring will give rise to four distinct signals. The carbons directly attached to the nitrogen atoms (C-2 and C-6) will be significantly deshielded and appear at lower field. The carbon bearing the trifluoromethyl group (C-6) will appear as a quartet due to coupling with the three fluorine atoms.

Ethynyl (B1212043) Carbons: The two sp-hybridized carbons of the ethynyl group will resonate in the range of δ 70-90 ppm. The terminal ethynyl carbon (-C ≡CH) will likely be at a slightly higher field than the carbon attached to the pyrazine ring (C ≡CH).

Trifluoromethyl Carbon: The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 270-280 Hz.

A predicted ¹³C NMR data table is shown below:

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~150 | s | C-2 or C-5 (Pyrazine) |

| ~148 | q | C-6 (Pyrazine) |

| ~145 | s | C-5 or C-2 (Pyrazine) |

| ~143 | s | C-3 (Pyrazine) |

| ~120 | q | -CF₃ |

| ~82 | s | -C ≡CH |

| ~80 | s | -C≡C H |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a singlet, and its chemical shift will be characteristic of a -CF₃ group attached to an aromatic ring, typically in the range of δ -60 to -70 ppm relative to a standard such as CFCl₃. The exact chemical shift provides valuable information about the electronic environment of the trifluoromethyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments made from the one-dimensional spectra, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would primarily be used to confirm the absence of coupling between the pyrazine protons and the acetylenic proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals in the pyrazine ring and the ethynyl group.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In the case of this compound, ESI-MS would likely be used to determine its accurate molecular mass.

Molecular Ion Peak: The ESI-MS spectrum is expected to show a prominent protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the molecule. The molecular weight of C₇H₃F₃N₂ is 172.03 g/mol .

Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID). The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of small neutral molecules such as HCN, F, or CF₃. A detailed analysis of the fragment ions would help to confirm the structure of the parent molecule.

A hypothetical ESI-MS data table is provided below:

| m/z (amu) | Interpretation |

| 173.03 | [M+H]⁺ (Protonated molecular ion) |

| 146.03 | [M+H - HCN]⁺ |

| 104.03 | [M+H - CF₃]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and thermally stable compounds. researchgate.net In the analysis of this compound, the gas chromatograph would first separate the compound from any impurities based on its boiling point and affinity for the GC column's stationary phase. Following separation, the molecule is ionized, typically through electron ionization (EI), causing it to fragment in a predictable manner.

The resulting mass spectrum provides a molecular fingerprint. The molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern is crucial for structural confirmation, with expected cleavages at the trifluoromethyl and ethynyl groups, as well as characteristic fragmentation of the pyrazine ring. Comparing the retention time and mass spectrum against known standards or library data confirms the compound's identity. nih.gov

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| Retention Time | Dependent on column and conditions | Unique identifier under specific GC parameters |

| Molecular Ion (M⁺) | m/z 172 | Confirms molecular weight |

| Major Fragments | m/z 153 ([M-F]⁺) | Loss of a fluorine atom |

| m/z 103 ([M-CF₃]⁺) | Loss of the trifluoromethyl group |

Note: This is a predicted spectrum, and actual results require experimental verification.

Atmospheric Solids Analysis Probe Mass Spectrometry (ASAP-MS)

ASAP-MS is a direct and rapid mass spectrometry technique that utilizes a heated stream of nitrogen gas to desorb and ionize a sample with minimal preparation. It is particularly useful for a quick confirmation of molecular weight. When analyzing this compound, a small amount of the solid or a solution would be applied to the probe.

As a soft ionization technique, ASAP-MS typically results in minimal fragmentation. The primary ion observed would be the protonated molecule, [M+H]⁺. This provides a swift and unambiguous determination of the molecular mass, complementing the data obtained from GC-MS.

Table 2: Predicted ASAP-MS Data for this compound

| Ion Type | Predicted m/z | Significance |

|---|

| Protonated Molecule [M+H]⁺ | 173.04 | Confirms the molecular weight of the compound |

Note: This is a predicted value and requires experimental confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. The structure of this compound contains several distinct functional groups that would produce characteristic absorption bands in an IR spectrum.

The most telling signals would be the sharp, strong peak around 3300 cm⁻¹ for the C-H stretch of the terminal alkyne and the weaker C≡C triple bond stretch near 2150 cm⁻¹. The trifluoromethyl group would be identified by very strong and characteristic C-F stretching absorptions in the 1100-1350 cm⁻¹ region. Vibrations associated with the pyrazine ring (C=C and C=N stretches) would appear in the 1400-1600 cm⁻¹ range. researchgate.netresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | C-H Stretch | Terminal Alkyne |

| ~2150 | C≡C Stretch | Alkyne |

| 1400-1600 | C=C and C=N Stretches | Pyrazine Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly in systems with conjugation. The pyrazine ring is an aromatic system containing both π bonds and non-bonding (n) electrons on the nitrogen atoms. This allows for both π→π* and n→π* electronic transitions. montana.edu

The spectrum of this compound is expected to show intense absorption bands at shorter wavelengths, corresponding to π→π* transitions within the conjugated system formed by the pyrazine ring and the ethynyl group. A weaker absorption band at a longer wavelength, characteristic of n→π* transitions of the nitrogen lone pairs, is also anticipated. nist.gov The presence of the ethynyl group extends the conjugation, which would likely shift the π→π* absorption to a longer wavelength (a bathochromic or red shift) compared to unsubstituted pyrazine. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

| Predicted λₘₐₓ (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~270-290 | π→π* | Ethynyl-Pyrazine Conjugated System |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline state. nih.gov This technique involves directing an X-ray beam at a single crystal of the substance and analyzing the resulting diffraction pattern.

For this compound, a successful crystallographic analysis would provide unequivocal proof of its structure. It would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrazine ring and the specific geometry of the ethynyl and trifluoromethyl substituents. Furthermore, this method reveals how the molecules pack together in the crystal lattice, providing valuable information about intermolecular interactions such as hydrogen bonding or π-stacking. mdpi.com

Table 5: Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Significance |

|---|---|

| Bond Lengths | Confirms C≡C triple bond, C-F, and aromatic bond orders. |

| Bond Angles | Defines the geometry around each atom. |

| Torsion Angles | Describes the orientation of substituents relative to the ring. |

| Unit Cell Dimensions | Characterizes the fundamental repeating unit of the crystal. |

| Intermolecular Contacts | Reveals non-covalent interactions governing crystal packing. |

Advanced Spectroscopic Techniques for Specialized Analyses

Beyond the core methods, several other advanced spectroscopic techniques are indispensable for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial. ¹H NMR would show distinct signals for the two aromatic protons and the single acetylenic proton, with their chemical shifts and coupling constants providing connectivity data. ¹³C NMR would identify all unique carbon atoms. Given the trifluoromethyl group, ¹⁹F NMR is essential and would likely show a singlet, confirming the chemical environment of the fluorine atoms.

High-Resolution Mass Spectrometry (HRMS): Unlike standard MS, HRMS measures the mass-to-charge ratio with extremely high precision, allowing for the determination of the exact molecular formula of the compound.

Raman Spectroscopy: This technique is complementary to IR spectroscopy. It is particularly sensitive to symmetric vibrations and would be effective for observing the C≡C triple bond stretch, which can sometimes be weak in the IR spectrum.

These advanced methods, used in concert, provide a comprehensive and unambiguous characterization of the molecular structure of this compound. researchgate.netmdpi.com

Table 6: Summary of Advanced Spectroscopic Techniques

| Technique | Information Provided |

|---|---|

| NMR (¹H, ¹³C, ¹⁹F) | Detailed connectivity, chemical environment of atoms. |

| HRMS | Exact molecular formula from high-precision mass. |

| Raman Spectroscopy | Vibrational data, complementary to IR, especially for symmetric bonds. |

Computational and Theoretical Investigations of 2 Ethynyl 6 Trifluoromethyl Pyrazine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, reactivity, and energetic properties of novel molecules. For a molecule like 2-Ethynyl-6-(trifluoromethyl)pyrazine, these methods can provide critical insights into its behavior at the molecular level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules. A DFT-based investigation of this compound would be foundational to understanding its electronic characteristics.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For a molecule containing a pyrazine (B50134) ring, a trifluoromethyl group, and an ethynyl (B1212043) group, a careful selection process is crucial.

A common approach involves benchmarking several functionals and basis sets against known experimental data for similar molecules or against higher-level ab initio calculations. For substituted pyrazines and trifluoromethylated aromatic compounds, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently employed and often yield reliable results for geometries and electronic properties. hilarispublisher.comrsc.org Other functionals that could be considered, especially for capturing long-range interactions or charge-transfer phenomena, include the range-separated functional ωB97XD or the meta-GGA functional PBE0 . scholarsresearchlibrary.commdpi.com

The choice of basis set is equally important. Pople-style basis sets, such as 6-311++G(d,p) , are often used as they provide a good balance of flexibility and computational efficiency. This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. researchgate.net For higher accuracy, Dunning's correlation-consistent basis sets, like aug-cc-pVTZ , could also be utilized. hilarispublisher.com

A validation study might involve optimizing the geometry of known, related compounds (e.g., 2-methylpyrazine, trifluoromethylbenzene) with different functional/basis set combinations and comparing the results to experimental geometric parameters.

Table 1: Hypothetical Validation of DFT Functionals and Basis Sets for Geometry Optimization of Related Compounds

| Compound | Method | Basis Set | Calculated Bond Length (C-CF3) (Å) | Experimental Bond Length (Å) | Deviation (%) |

| Trifluoromethylbenzene | B3LYP | 6-311++G(d,p) | 1.485 | 1.482 | 0.20 |

| Trifluoromethylbenzene | ωB97XD | 6-311++G(d,p) | 1.483 | 1.482 | 0.07 |

| Trifluoromethylbenzene | PBE0 | aug-cc-pVTZ | 1.481 | 1.482 | -0.07 |

| 2-Ethynylpyrazine | B3LYP | 6-311++G(d,p) | 1.432 (C-C≡CH) | 1.430 | 0.14 |

| 2-Ethynylpyrazine | ωB97XD | 6-311++G(d,p) | 1.431 (C-C≡CH) | 1.430 | 0.07 |

| 2-Ethynylpyrazine | PBE0 | aug-cc-pVTZ | 1.429 (C-C≡CH) | 1.430 | -0.07 |

This is a hypothetical table created for illustrative purposes.

Based on such a hypothetical validation, the ωB97XD functional with the 6-311++G(d,p) basis set might be selected as a robust combination for further calculations on this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to have significant π-character distributed across the pyrazine ring and the ethynyl group. The LUMO is likely to be a π* orbital, also delocalized over the aromatic system. The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to lower the energies of both the HOMO and LUMO, potentially leading to a larger HOMO-LUMO gap compared to unsubstituted pyrazine.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap (ΔE) | 5.36 |

This is a hypothetical table created for illustrative purposes, based on calculations with the ωB97XD/6-311++G(d,p) level of theory.

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. This information is valuable in predicting how the molecule might interact with other chemical species.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

In this compound, the nitrogen atoms of the pyrazine ring are expected to be regions of high negative potential due to their lone pairs of electrons. The hydrogen atom of the ethynyl group would likely exhibit a positive potential. The trifluoromethyl group, being strongly electron-withdrawing, would create a significant region of positive potential around the adjacent carbon atom on the pyrazine ring.

This analysis helps in understanding the molecule's intermolecular interactions and reactivity patterns. For instance, the negative potential around the nitrogen atoms suggests they could act as hydrogen bond acceptors.

Ab Initio Methods

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameters, can offer a higher level of accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be employed to obtain highly accurate single-point energies for the geometry optimized by DFT. These high-level calculations would serve as a benchmark to validate the accuracy of the chosen DFT functional and to provide more reliable energetic data. For a molecule of this size, a complete geometry optimization with high-level ab initio methods might be computationally prohibitive, but single-point energy calculations are often feasible.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can predict the behavior of an ensemble of molecules, offering a bridge between the molecular and macroscopic scales.

Molecular dynamics (MD) simulations could be used to study the conformational flexibility of the this compound molecule and its interactions in a condensed phase (e.g., in a solvent or in a solid state). This would require the development of a force field, a set of parameters that describe the potential energy of the system. The force field parameters could be derived from the quantum chemical calculations described above.

An MD simulation could reveal information about intermolecular interactions, such as π-π stacking between pyrazine rings or hydrogen bonding involving the ethynyl group and the nitrogen atoms. Such simulations would be particularly useful in understanding the bulk properties of materials composed of this molecule.

Conformational Analysis

A conformational analysis of this compound would involve computational methods, such as Density Functional Theory (DFT), to identify the molecule's most stable three-dimensional structures. This analysis would focus on the rotational barriers around the single bonds, particularly the bond connecting the ethynyl group to the pyrazine ring and the bond connecting the trifluoromethyl group. The goal would be to determine the preferred spatial arrangement of these substituents relative to the pyrazine ring and to calculate the energy differences between various conformers. However, specific studies detailing these conformational preferences for this compound are not available.

Intermolecular Interactions and Crystal Packing Studies

Investigations into the intermolecular interactions and crystal packing of this compound would aim to understand how individual molecules interact with each other in the solid state. These studies, often aided by techniques like X-ray crystallography and computational modeling, would identify key non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Such analyses are crucial for predicting the crystal structure and solid-state properties of a compound. For pyrazine-based compounds, interactions often involve the nitrogen atoms of the pyrazine ring acting as hydrogen bond acceptors. nih.gov A computational approach using Hirshfeld surface analysis could further elucidate the nature and prevalence of these intermolecular contacts. nih.gov Despite these established methods, specific crystal structure data and intermolecular interaction analysis for this compound have not been reported.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are pivotal in drug discovery for correlating the chemical structure of compounds with their biological activity. These studies are typically performed on a series of related compounds to identify the chemical features that influence their efficacy.

Ligand-Based and Target-Based Approaches

For a series of compounds including derivatives of this compound, a ligand-based QSAR approach could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with observed biological activity using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.netelivapress.com A target-based approach would rely on the known three-dimensional structure of the biological target, using molecular docking simulations to predict how these compounds bind and to derive relationships between binding affinity and structural modifications. While QSAR studies have been conducted on various pyrazine derivatives to predict properties like anti-proliferative activity, researchgate.netsemanticscholar.org specific models for this compound are not documented.

Prediction of Binding Modes and Potency

Molecular docking and molecular dynamics simulations are the primary tools for predicting the binding modes and potency of compounds like this compound. These computational techniques place the molecule into the active site of a target protein to predict its binding orientation and to estimate the strength of the interaction. The pyrazine core is known to participate in important binding interactions, such as forming hydrogen bonds with protein residues. nih.govpharmablock.com However, without a specified biological target and experimental data, any prediction of binding modes for this particular compound remains theoretical.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. mdpi.com For the synthesis of this compound, computational studies could map out the potential energy surface of the reaction, identify transition states and intermediates, and calculate activation energies. This would provide a detailed, step-by-step understanding of how the molecule is formed. For instance, the synthesis could involve cross-coupling reactions, and computational analysis could help in understanding the catalytic cycle and the role of different reagents. nih.gov While there is research on the reaction mechanisms of pyrazine synthesis and reactions involving trifluoromethyl groups, researchgate.netresearchgate.net a specific computational study on the formation of this compound has not been published.

Preclinical Biological Applications and Structure Activity Relationships of 2 Ethynyl 6 Trifluoromethyl Pyrazine Analogues

Medicinal Chemistry Applications of Pyrazine-Based Scaffolds

The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. nih.gov Its unique electronic properties, ability to participate in hydrogen bonding, and structural similarity to other key biological heterocycles have made it a focal point for the design of novel therapeutic agents. nih.gov Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects. nih.gov The incorporation of specific substituents, such as trifluoromethyl and ethynyl (B1212043) groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, enhancing their potency, selectivity, and metabolic stability. mdpi.com This section explores the preclinical applications of pyrazine-based compounds, with a focus on their roles as enzyme inhibitors and receptor antagonists.

Exploration as Enzyme Inhibitors

The pyrazine core is a common feature in many small-molecule enzyme inhibitors. The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, enabling interaction with key amino acid residues in the active sites of enzymes, particularly the hinge region of kinases. nih.gov

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, especially cancer. nih.gov Pyrazine-based scaffolds have been extensively developed as ATP-competitive kinase inhibitors. nih.gov

Research into 2,6-disubstituted pyrazine derivatives has identified potent inhibitors of Casein Kinase II (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. nih.gov Structure-guided optimization of a screening hit led to the development of compounds with significant enzymatic and cellular inhibition. nih.gov Notably, hybridization efforts on this scaffold also resulted in analogues with powerful PIM kinase activity, demonstrating how modifications to the 2,6-disubstituted pyrazine core can alter kinase selectivity. nih.gov

While direct inhibitors of ALK and ROS1 featuring the 2-ethynyl-6-(trifluoromethyl)pyrazine core are not prominent in the literature, related heterocyclic systems provide insight into structure-activity relationships (SAR). For instance, pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov These compounds, which are bioisosteres of the natural purine (B94841) nucleoside base, exhibit significant anti-proliferative activity. nih.gov Specific derivatives have shown EGFR tyrosine kinase inhibitory activities with IC50 values in the nanomolar range. nih.gov The SAR for related 4-anilino-quinazoline inhibitors, another privileged scaffold for EGFR, indicates that small, lipophilic, electron-withdrawing groups on the aniline (B41778) ring enhance potency, while electron-donating groups at the 6- or 7-position of the quinazoline (B50416) ring increase activity. researchgate.net

Similarly, the development of inhibitors for BCR-ABL, the oncoprotein associated with chronic myeloid leukemia (CML), has involved pyrimidine-based structures. nih.gov Proteolysis-targeting chimeras (PROTACs) designed as BCR-ABL degraders have utilized a pyrimidine (B1678525) ring system, showing that these scaffolds can effectively target the kinase and overcome drug resistance. nih.gov The design of these molecules often involves linking a kinase-binding motif to a ligand for an E3 ubiquitin ligase. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Pyrazine and Related Heterocyclic Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Kinase | IC50 (µM) | Cell Line / Assay Conditions |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine (cpd 16) | EGFR-TK | 0.034 | Enzymatic Assay |

| Pyrazolo[3,4-d]pyrimidine (cpd 4) | EGFR-TK | 0.054 | Enzymatic Assay |

| Pyrazolo[3,4-d]pyrimidine (cpd 15) | EGFR-TK | 0.135 | Enzymatic Assay |

| 2,6-Disubstituted Pyrazine (cpd 12b) | CK2 | 0.011 | Enzymatic Assay |

| 2,6-Disubstituted Pyrazine (cpd 14f) | PIM-1 | 0.003 | Enzymatic Assay |

Data sourced from multiple studies. nih.govnih.gov

Dipeptidyl peptidase-IV (DPP-IV) is a serine exopeptidase that deactivates incretin (B1656795) hormones, playing a key role in glucose homeostasis. Its inhibition is a validated therapeutic strategy for type 2 diabetes. nih.gov A series of potent and orally active DPP-IV inhibitors have been developed based on a fused heterocyclic system containing a pyrazine ring. nih.gov

One of the most notable examples is Sitagliptin, which is chemically named (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine. nih.gov This compound features a triazolopiperazine core, which is a pyrazine-fused heterocycle, and incorporates a critical trifluoromethyl group. It is a potent inhibitor with an IC50 value of 18 nM and demonstrates excellent selectivity over other related peptidases. nih.gov The trifluoromethyl group is crucial for its activity, contributing to both binding affinity and metabolic stability. nih.govresearchgate.net The development of this class of compounds highlights the successful application of trifluoromethyl-substituted pyrazine scaffolds in targeting enzymes outside of the kinase family. nih.gov

Table 2: DPP-IV Inhibitory Activity of a Trifluoromethyl-Pyrazine Analogue This table is interactive. You can sort and filter the data.

| Compound Name | Chemical Scaffold | IC50 (nM) | Target Enzyme |

|---|---|---|---|

| Sitagliptin (MK-0431) | Trifluoromethyl-triazolopiperazine | 18 | DPP-IV |

Data sourced from Kim et al., 2005. nih.gov

The versatility of the pyrazine scaffold extends to the inhibition of various other enzyme classes.

Tyrosyl-DNA phosphodiesterase 2 (TDP2): Certain furanoquinolinedione derivatives containing a pyrazine moiety have shown inhibitory activity against TDP2, with IC50 values in the low micromolar range (9.3 to 32 µM). nih.gov

ATPase: A series of 8-amino imidazo[1,2-a]pyrazine (B1224502) derivatives were developed as inhibitors of the VirB11 ATPase HP0525, which is a component of the bacterial type IV secretion system, suggesting potential as antibacterial agents. nih.gov

Heat Shock Protein 90 (Hsp90): Multi-substituted 8-aminoimidazo[1,2-a]pyrazines, a class of fused pyrazine heterocycles, have been found to exhibit moderate Hsp90 inhibitory activity. rsc.org

Cholinesterases and Monoamine Oxidases: Studies on 5-Chloro-N'-[(substituted)methylidene] pyrazine-2-carbohydrazide (B1222964) derivatives have revealed inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), enzymes relevant to neurodegenerative diseases. researchgate.net

Receptor Antagonism Studies (e.g., P2Y6 Receptor)

The P2Y6 receptor is a G-protein coupled receptor activated by uridine (B1682114) diphosphate (B83284) (UDP) and is considered a therapeutic target for various inflammatory diseases, pain, and cancer. nih.govresearchgate.net The search for potent and selective P2Y6 receptor antagonists is an active area of research. researchgate.net

However, preclinical studies on P2Y6 receptor antagonists have predominantly focused on scaffolds other than pyrazine. The most well-documented classes of P2Y6R antagonists are based on 2H-chromene derivatives. nih.govnih.gov Structure-activity relationship studies of this chromene series have explored substitutions at multiple positions, identifying analogues with IC50 values in the low micromolar and even high nanomolar range. nih.govresearchgate.net These studies have shown that substitutions such as 2-(trifluoromethyl) and 6-alkynyl groups can be important for antagonist activity. nih.gov To date, there is a notable lack of published research detailing the exploration of this compound analogues or other pyrazine-based compounds as P2Y6 receptor antagonists. This suggests that while pyrazines are versatile scaffolds, their potential at this specific receptor target remains largely unexplored in the public domain.

Broad-Spectrum Biological Activity Screening

Beyond targeted enzyme and receptor studies, pyrazine derivatives are frequently evaluated in broad-spectrum biological activity screens, which have unveiled a range of other potential therapeutic applications. nih.gov These screenings confirm the pyrazine scaffold as a source of biologically active compounds with diverse mechanisms of action.

Ligustrazine, a naturally occurring pyrazine, and its hybrid derivatives have demonstrated significant biological effects. nih.gov For example, ligustrazine–curcumin hybrids show potent inhibitory effects against both drug-sensitive (A549) and drug-resistant (A549/DDP) lung cancer cell lines, with IC50 values ranging from 0.60 to 2.85 µM. nih.gov Other pyrazine-containing hybrids have shown inhibitory effects on various cancer cell lines including U87MG (glioblastoma), HCT116 (colorectal cancer), and K562 (chronic myelogenous leukemia), with IC50 values as low as 0.25 µM. nih.gov Furthermore, certain pyrazine derivatives exhibit antibacterial activity against pathogenic microorganisms. rsc.orgresearchgate.net The broad utility of the trifluoromethyl group in enhancing biological activity has also been noted in various scaffolds, suggesting its value in modifying pyrazine cores for broad-spectrum screening. mdpi.comrsc.orgnih.gov

Table 3: Broad-Spectrum Anticancer Activity of Selected Pyrazine Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Activity | IC50 (µM) |

|---|---|---|---|

| Ligustrazine-Curcumin Hybrid (cpd 79) | A549 (Lung Cancer) | Anticancer | 0.60 |

| Ligustrazine-Curcumin Hybrid (cpd 79) | A549/DDP (Resistant Lung Cancer) | Anticancer | 1.10 |

| Piperlongumine-Pyrazine Hybrid (cpd 43) | U87MG (Glioblastoma) | Anticancer | 0.25 |

| Piperlongumine-Pyrazine Hybrid (cpd 43) | HCT116 (Colorectal Cancer) | Anticancer | 1.17 |

| Piperlongumine-Pyrazine Hybrid (cpd 43) | K562 (Leukemia) | Anticancer | 0.44 |

Data sourced from a review by Sun et al., 2023. nih.gov

Antimicrobial Activity (e.g., Antibacterial, Antitubercular)

Pyrazine derivatives have been a source of interest in the development of new antimicrobial agents. Pyrazinamide (B1679903) is a cornerstone drug for the treatment of tuberculosis, highlighting the potential of the pyrazine scaffold in combating mycobacterial infections. The introduction of a trifluoromethyl group into heterocyclic structures has been shown to enhance their antimicrobial properties.

Studies on various trifluoromethyl-substituted heterocyclic compounds have demonstrated their efficacy against a range of bacterial and fungal pathogens. For instance, a series of novel triazolo[4,3-a]pyrazine derivatives featuring a trifluoromethyl group were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Several of these compounds exhibited moderate to good antibacterial activities, with some showing minimum inhibitory concentrations (MICs) comparable to the first-line antibacterial agent ampicillin.

While direct data on this compound is not available, related pyrazine derivatives have shown promise as antitubercular agents. The structural similarity of the pyrazine core to that of pyrazinamide suggests that its derivatives could be explored for activity against Mycobacterium tuberculosis.

Table 1: Antibacterial Activity of Selected Trifluoromethyl-Containing Pyrazine Analogues

| Compound ID | Test Organism | MIC (µg/mL) |

| Analogue A | Staphylococcus aureus | 32-64 |

| Analogue B | Escherichia coli | 16-32 |

| Ampicillin (Control) | Staphylococcus aureus | 32 |

| Ampicillin (Control) | Escherichia coli | 8 |

Note: Data is generalized from studies on related triazolo[4,3-a]pyrazine derivatives and does not represent this compound specifically.

Antiviral Activity

The pyrazine scaffold is present in several antiviral agents. For example, Favipiravir, a pyrazine carboxamide derivative, is an antiviral drug that has shown activity against a broad spectrum of RNA viruses. The incorporation of a trifluoromethyl group into drug candidates is a known strategy to enhance antiviral potency. This is attributed to the group's ability to improve metabolic stability and binding affinity to viral enzymes.

Research on trifluoromethyl-containing nucleoside and non-nucleoside analogues has demonstrated their potential in inhibiting viral replication. The trifluoromethyl group can participate in hydrogen bonding with viral polymerases, which is crucial for their inhibitory action. While no specific antiviral data for this compound has been reported, novel trifluoromethylpyridine piperazine (B1678402) derivatives have been synthesized and shown to possess significant antiviral activities against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). Some of these compounds exhibited higher efficacy than the commercial agent ningnanmycin.

Preclinical Anticancer Activity (e.g., Cell Growth Inhibition, Cell Cycle Arrest)

Pyrazine derivatives have garnered significant attention for their potential as anticancer agents. idrblab.net The pyrazine ring is a key component of several kinase inhibitors and other anticancer compounds. The trifluoromethyl group is also a common substituent in many anticancer drugs, where it contributes to enhanced potency and improved pharmacokinetic profiles. nih.gov

Studies on pyrazine-containing compounds have demonstrated their ability to inhibit the proliferation of various cancer cell lines. For instance, novel rsc.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivatives were designed as dual c-Met/VEGFR-2 inhibitors and showed significant antiproliferative activities against human lung adenocarcinoma (A549), breast cancer (MCF-7), and cervical carcinoma (Hela) cell lines. vulcanchem.com One of the most promising compounds from this series, which contained a trifluoromethyl-pyrazole moiety, exhibited excellent inhibitory activity against these cell lines with IC50 values in the low micromolar range. vulcanchem.com

Furthermore, other research has explored the cytotoxic effects of substituted pyrazine compounds on different human cancer cell lines, revealing time- and dosage-dependent inhibition of cell viability. nih.gov

Table 2: In Vitro Anticancer Activity of a Representative Trifluoromethyl-Containing Pyrazine Analogue

| Cell Line | IC50 (µM) |

| A549 (Lung Cancer) | 0.98 ± 0.08 |

| MCF-7 (Breast Cancer) | 1.05 ± 0.17 |

| Hela (Cervical Cancer) | 1.28 ± 0.25 |

Note: Data is for a rsc.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivative containing a trifluoromethyl-pyrazole moiety and not this compound.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. For this compound derivatives, the SAR would revolve around the contributions of the ethynyl group, the trifluoromethyl group, and the substitution pattern on the pyrazine ring.

Impact of Ethynyl Group Modifications on Biological Activity

The ethynyl group is a versatile functional group in medicinal chemistry. It is a rigid, linear moiety that can act as a linker or be involved in key interactions with biological targets. The triple bond can participate in π-π stacking and hydrogen bonding. Modification of the ethynyl group, for instance, by converting it into other functional groups or by using it as a handle for further derivatization through reactions like Sonogashira coupling or click chemistry, can significantly impact biological activity.

The ethynyl group can also serve as a bioisostere for other chemical groups. For example, it has been investigated as a replacement for iodine in ligands that form halogen bonds with proteins. The replacement of a halogen with an ethynyl group can alter the binding affinity and selectivity of a compound. In the context of this compound, modifications of the terminal alkyne could be used to probe the binding pocket of a target enzyme or receptor and to modulate physicochemical properties such as solubility and lipophilicity.

Role of the Trifluoromethyl Group in Enhancing Potency and Selectivity

The -CF3 group is also highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability. mdpi.com Furthermore, the carbon-fluorine bond is very strong, making the trifluoromethyl group metabolically stable and resistant to oxidative degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life in the body. In the context of this compound analogues, the trifluoromethyl group is expected to play a significant role in enhancing their biological potency and pharmacokinetic properties. rsc.org

Positional Isomerism and Substituent Effects on Pyrazine Ring

The positions of the ethynyl and trifluoromethyl groups on the pyrazine ring are critical determinants of biological activity. The relative orientation of these substituents (e.g., 2,5- vs. 2,6-disubstitution) will affect the molecule's shape, dipole moment, and ability to interact with biological targets.

Design and Synthesis of Novel Analogues for Enhanced Activity

The design of novel analogues of this compound is centered on the strategic modification of the pyrazine core to enhance biological efficacy. Pyrazine derivatives are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net The presence of both an electron-withdrawing trifluoromethyl group and a reactive ethynyl group on the pyrazine ring suggests a potential for targeted therapeutic action.

The synthesis of novel analogues often involves multi-step reaction sequences. For instance, the introduction of a trifluoromethyl group can be achieved through various fluorination methods, while the ethynyl moiety can be installed using Sonogashira coupling reactions. A general strategy for creating a library of diverse analogues involves starting with a di-substituted pyrazine, such as 2,6-dichloropyrazine. nih.gov One chlorine atom can be substituted with a trifluoromethyl group, and the other can be used as a handle for introducing the ethynyl group or other functionalities. For example, in the synthesis of related compounds like 2-ethynyl-5-(trifluoromethoxy)pyrazine, a trimethylsilyl-protected ethynyl group is often used, which is later deprotected under basic conditions. nih.gov

Furthermore, fused heterocyclic systems incorporating the trifluoromethyl-pyrazine scaffold, such as triazolo[4,3-a]pyrazine derivatives, have been synthesized and shown to possess significant biological activity. scilit.com The synthesis of these more complex analogues often starts from a key intermediate like 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine hydrochloride, which can then be reacted with various isocyanates to generate a diverse range of derivatives. scilit.com The rationale behind these modifications is to explore the structure-activity relationship (SAR), aiming to identify compounds with improved potency and selectivity.

Mechanistic Studies of Biological Action

The pyrazine scaffold is a versatile pharmacophore, and its derivatives have been shown to exert their biological effects through various mechanisms of action. nih.govmdpi.com For analogues of this compound, the presence of the trifluoromethyl group can enhance metabolic stability and binding affinity to target proteins, while the ethynyl group can participate in covalent bonding or specific non-covalent interactions within the active site of a target enzyme or receptor.

Many pyrazine derivatives have been investigated for their potential as anticancer agents, with mechanisms that include the induction of apoptosis (programmed cell death), inhibition of key signaling pathways involved in cell proliferation and survival, and interference with DNA replication. researchgate.netscilit.com For example, certain 3-trifluoromethyl-5,6-dihydro- nih.govnih.govmdpi.comtriazolo pyrazine derivatives have been shown to induce apoptosis in human colon cancer cells by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl2, leading to the activation of caspase-3. scilit.com

Molecular Target Identification and Validation

A crucial step in understanding the biological action of this compound analogues is the identification and validation of their molecular targets. Given the broad spectrum of activities reported for pyrazine derivatives, they are likely to interact with a range of biological macromolecules.

In the context of cancer, protein kinases are a major class of targets. For instance, some pyrazine derivatives have been shown to exhibit inhibitory activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. researchgate.net Molecular docking studies of some pyrazine derivatives have shown a good binding affinity towards the EGFR binding site. researchgate.net Another potential target for pyrazine-based compounds is the SHP2 protein, a member of the protein tyrosine phosphatases family, which is also implicated in cancer cell signaling. nih.gov

For neurodegenerative diseases, enzymes like acetylcholinesterase (AChE) have been identified as targets for certain pyrazine derivatives, suggesting their potential in the management of Alzheimer's disease. doaj.org The validation of these targets typically involves in vitro enzyme inhibition assays and confirmation of target engagement in cellular models.

In Vitro Cellular Assays

The biological activity of novel this compound analogues is initially assessed using a variety of in vitro cellular assays. These assays are essential for determining the potency and selectivity of the compounds against different cell lines, often cancer cells, and for elucidating their mechanism of action at a cellular level.